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Compound of Interest

Compound Name: SR-4554
CAS No.: 167648-73-9
Cat. No.: B1682624
Get Quote
. J

This technical guide provides a summary of the initial toxicity screening of SR-4554, a fluorine-
containing 2-nitroimidazole compound developed as a potential hypoxia marker. The data
presented here is primarily derived from Phase | clinical trials, which aimed to establish the
safety, tolerability, and pharmacokinetic profile of SR-4554 in human subjects.

Quantitative Toxicity Data

The initial toxicity assessment of SR-4554 in humans identified dose-limiting toxicities and
established a maximum tolerated dose (MTD). The primary adverse events were

gastrointestinal in nature.

Table 1: Summary of Dose-Limiting Toxicity and Maximum Tolerated Dose of SR-4554
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Parameter Value Population Key Findings Reference
A single patient
o Patients with experienced DLT
Dose-Limiting Nausea and )
o - solid at the 1600 [11[2]
Toxicity (DLT) Vomiting ) )
malignancies mg/mz2 dose
level.
Established as
the highest dose
Maximum Patients with without
Tolerated Dose 1400 mg/m? solid unacceptable [1][2]
(MTD) malignancies toxicity in the
initial Phase |
study.
With prophylactic
antiemetics
) ] ) (metoclopramide
Higher Dose Patients with ]
] ] Up to 2600 ] ), higher doses
Exploration with solid
mg/m2 were well-

Prophylaxis

malignancies

tolerated with all
toxicities being <

grade 1.

Table 2: Pharmacokinetic Profile of SR-4554 in Humans
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Mean Value (+

Parameter sD) Dose Range Key Findings Reference
Demonstrates

Peak Plasma .

) Increased predictable
Concentration ] ) 400-1600 mg/m2 ] [2]
linearly with dose exposure with

(Cmax) . .
increasing dose.
Indicates a

Plasma relatively short

o 3.28 £ 0.59 _
Elimination Half- h 400-1600 mg/m2  duration of [2]
ours

Life (t¥2) systemic
exposure.
Shows rapid

Plasma removal of the

12.8+3.3L/h 400-1600 mg/m? [1][2]

Clearance compound from

the plasma.

Suggests renal
excretion is a

Urinary Recovery  Generally high 400-1600 mg/m2 ) [1][2]
major route of

elimination.

Experimental Protocols
The following protocols are based on the methodologies described in the Phase | clinical trials
of SR-4554.

2.1. Phase | Clinical Trial for Toxicity Assessment

¢ Objective: To determine the MTD, DLT, and pharmacokinetic profile of intravenously
administered SR-4554.

o Patient Population: Patients with histologically confirmed solid malignancies, suitable for 19F
Magnetic Resonance Spectroscopy (MRS), and meeting specific hematological and
biochemical function criteria.[3]
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o Study Design: A single-center, dose-escalation study. SR-4554 was administered
intravenously on day 1, followed by pharmacokinetic and MRS studies over 24 hours.[3]

e Dosing Regimen:
o Initial dose escalation: Commenced at 400 mg/m?2 and escalated to 1600 mg/m?2.[2]

o Higher dose exploration: Doses were increased from 1400 mg/m2 up to 2600 mg/m?2 with
prophylactic antiemetic administration.[3]

o Administration: Intravenous infusion over 30 or 60 minutes, diluted in 0.9% normal saline.

[3]

o Toxicity Evaluation: Toxicities were graded using the National Cancer Institute Common
Toxicity Criteria version 2.0. DLT was defined as specific drug-related adverse events,
including neuropathy > grade 1, neutropenia > grade 1, and any non-hematological toxicity >
grade 1 (including nausea and vomiting).[3]

e Pharmacokinetic Analysis:

o Sample Collection: Plasma samples were collected at multiple time points up to 24 hours
post-infusion. Urine was collected over 24 hours.[3]

o Analytical Method: SR-4554 concentrations in plasma and urine were measured using a
validated high-performance liquid chromatography (HPLC) with UV detection.[1][2][3]

o Data Analysis: Non-compartmental analysis was used to determine pharmacokinetic
parameters.[1][2]

2.2. Preclinical Evaluation in Multicellular Spheroids

While detailed in-vivo preclinical toxicity data is not available in the provided search results, a
study on human ovarian cancer multicellular spheroids provides insight into the cellular
distribution of SR-4554.

¢ Objective: To examine the cellular and subcellular distribution of SR-4554 in a model of
tumor hypoxia.
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o Methodology:
o Human ovarian cancer multicellular spheroids were exposed to SR-4554.

o Electron energy loss spectroscopic (EELS) analysis was used to determine the subcellular

localization of the drug.
o Key Findings:

o SR-4554 showed an 8-fold higher retention in the hypoxic inner regions of the spheroids
compared to the outer regions.[4]

o Within hypoxic cells, SR-4554 was primarily associated with the endoplasmic reticulum,
nucleus, and the cytoplasmic side of intracellular vesicles.[4]

o This distribution is consistent with the hypothesis that 2-nitroimidazoles undergo hypoxia-
mediated enzymatic reduction to reactive species that bind to cellular components.[4]

Visualizations

3.1. Experimental Workflow for SR-4554 Phase | Toxicity Screening

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1682624/docs?utm_src=pdf-body#initial-toxicity-screening-of-sr-4554-a-technical-overview
https://www.benchchem.com/product/b1682624/docs?utm_src=pdf-body#initial-toxicity-screening-of-sr-4554-a-technical-overview
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034013/
https://www.benchchem.com/product/b1682624/docs?utm_src=pdf-body#initial-toxicity-screening-of-sr-4554-a-technical-overview
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034013/
https://www.benchchem.com/product/b1682624/docs?utm_src=pdf-body#initial-toxicity-screening-of-sr-4554-a-technical-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682624?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 )

Patient Screening and Enrollment

Patient Eligibility Criteria Met
(Solid Malignancy, Adequate Organ Function)

i

Informed Consent Obtained

:

Baseline Assessments
(Clinical, Hematological, Biochemical)

@R-4554 Administratign and Monitoring\

Dose Escalation Cohorts
(400-2600 mg/m2)

i

Intravenous Infusion of SR-4554

/

Toxicity Monitoring (NCI-CTC v2.0)

o 7 4
7

4 / Data Collection and|Analysis \ R

DLT and MTD Determination | | Pharmacokinetic Sampling | | ;g \1ps studies
(Plasma and Urine)

i

HPLC-UV Analysis of Samples

;

Non-compartmental PK Analysis

Click to download full resolution via product page

Caption: Workflow of the Phase | clinical trial for SR-4554 toxicity screening.
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Caption: Proposed mechanism of selective retention of SR-4554 in hypoxic cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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